![molecular formula C12H17FN2O2 B13576433 tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/no-structure.png)
tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate: is an organic compound with the molecular formula C12H17FN2O2. It is a derivative of carbamic acid and is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the aminomethyl-fluorophenyl intermediate.
Reaction with tert-Butyl Chloroformate: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl carbamate derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate has several applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Protective Groups in Synthesis: The compound is used as a protective group for amines in organic synthesis, allowing for selective reactions.
Material Science: It has been explored for its potential in creating new materials and catalysis.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate involves its ability to act as a protective group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amino site. This allows for selective reactions to occur at other functional groups in the molecule .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate can be compared with other similar compounds such as:
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate: This compound lacks the fluorine atom, which can affect its reactivity and applications.
tert-Butyl (4-aminobenzyl)carbamate: Similar in structure but with different substitution patterns, leading to variations in chemical behavior.
tert-Butyl (3-aminopropyl)carbamate: This compound has a different carbon chain length, influencing its physical and chemical properties.
Eigenschaften
Molekularformel |
C12H17FN2O2 |
---|---|
Molekulargewicht |
240.27 g/mol |
IUPAC-Name |
tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-9-4-5-10(13)8(6-9)7-14/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
QGCXKZXRTBGDHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.